Downstream 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Demonstrate Higher Antifungal Potency Than Boscalid
The 3-(difluoromethyl)-4-nitro-1H-pyrazole building block serves as a direct precursor to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is the core scaffold for multiple commercial SDHI fungicides. When derivatized into a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, these compounds demonstrated higher antifungal activity than the commercial SDHI fungicide boscalid in in vitro mycelial growth inhibition assays [1].
| Evidence Dimension | In vitro antifungal potency (mycelial growth inhibition) |
|---|---|
| Target Compound Data | Higher antifungal activity than boscalid (multiple derivatives in the series) |
| Comparator Or Baseline | Boscalid (commercial SDHI fungicide, 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) |
| Quantified Difference | Qualitative superiority; specific derivatives showed activity exceeding boscalid |
| Conditions | In vitro mycelial growth inhibition assay against seven phytopathogenic fungi |
Why This Matters
This direct comparison against a commercial benchmark validates that the 3-difluoromethylpyrazole-4-carboxylic acid scaffold—accessible from the target compound—provides superior antifungal potency relative to the boscalid scaffold, justifying selection of this building block over alternative pyrazole intermediates that lead to less active final products.
- [1] Du S, Tian Z, Yang D, Li X, Li H, Jia C, Che C, Wang M, Qin Z. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 2015, 20: 8395-8408. View Source
